Cas no 887899-71-0 (1-(3-bromophenyl)-3-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea)

1-(3-Bromophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea is a specialized thiourea derivative featuring a bromophenyl group and a substituted quinoline moiety. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The presence of the bromine atom enhances reactivity for further functionalization, while the dimethoxyquinoline scaffold may contribute to binding affinity in medicinal chemistry applications. The thiourea linkage offers versatility for hydrogen bonding interactions, making it useful in catalyst design or molecular recognition studies. Its structural complexity allows for precise modifications, supporting research in heterocyclic chemistry and drug discovery. The compound requires careful handling under controlled conditions due to its reactive functional groups.
1-(3-bromophenyl)-3-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea structure
887899-71-0 structure
Product name:1-(3-bromophenyl)-3-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea
CAS No:887899-71-0
MF:C20H20BrN3O3S
MW:462.360102653503
CID:6153719
PubChem ID:16815007

1-(3-bromophenyl)-3-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromophenyl)-3-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea
    • 1-(3-bromophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
    • AKOS024594663
    • 887899-71-0
    • F0667-0246
    • Inchi: 1S/C20H20BrN3O3S/c1-26-16-6-7-17(27-2)18-15(16)10-12(19(25)24-18)8-9-22-20(28)23-14-5-3-4-13(21)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,24,25)(H2,22,23,28)
    • InChI Key: GMESATHSSHXJSL-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)NC(NCCC1C(NC2C(=CC=C(C=2C=1)OC)OC)=O)=S

Computed Properties

  • Exact Mass: 461.04088g/mol
  • Monoisotopic Mass: 461.04088g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 603
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 104Ų

1-(3-bromophenyl)-3-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0667-0246-20mg
1-(3-bromophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887899-71-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0667-0246-5μmol
1-(3-bromophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887899-71-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0667-0246-25mg
1-(3-bromophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887899-71-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0667-0246-40mg
1-(3-bromophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887899-71-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0667-0246-2μmol
1-(3-bromophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887899-71-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0667-0246-75mg
1-(3-bromophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887899-71-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0667-0246-2mg
1-(3-bromophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887899-71-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0667-0246-10mg
1-(3-bromophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887899-71-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0667-0246-50mg
1-(3-bromophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887899-71-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0667-0246-100mg
1-(3-bromophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887899-71-0 90%+
100mg
$248.0 2023-05-17

1-(3-bromophenyl)-3-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea Related Literature

Additional information on 1-(3-bromophenyl)-3-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea

Professional Introduction to Compound with CAS No. 887899-71-0 and Product Name: 1-(3-bromophenyl)-3-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea

The compound with the CAS number 887899-71-0 and the product name 1-(3-bromophenyl)-3-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of a 3-bromophenyl group and a 5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl moiety suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further exploration.

In recent years, the development of novel therapeutic agents has been heavily influenced by the integration of heterocyclic structures into drug design. The quinolinone derivatives, such as the one present in this compound, have shown remarkable promise in various pharmacological applications. The 5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl group is particularly noteworthy due to its ability to modulate biological pathways through its aromatic and electron-rich nature. This feature has been exploited in the design of molecules targeting neurological disorders, cancer, and infectious diseases.

The thiourea moiety in the compound's structure is another key feature that contributes to its pharmacological potential. Thioureas are well-known for their ability to act as protease inhibitors and have been widely used in the treatment of parasitic infections and certain types of cancer. The combination of a thiourea group with a quinolinone scaffold creates a molecule that is both structurally diverse and functionally potent. This dual functionality makes it an attractive candidate for further investigation into its biological activity.

Recent studies have highlighted the importance of brominated aromatic compounds in drug discovery. The 3-bromophenyl group in this molecule can serve as a handle for further chemical modifications, allowing for the exploration of different pharmacophores and bioisosteres. This flexibility is crucial in medicinal chemistry, where small changes in molecular structure can lead to significant differences in biological activity. The bromine atom also provides a site for interaction with transition metals, which can be exploited in catalytic processes during drug synthesis.

The field of medicinal chemistry has seen significant advancements due to the development of new synthetic methodologies and computational tools. The synthesis of complex molecules like 1-(3-bromophenyl)-3-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea has been made possible through innovative approaches such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis. These techniques have enabled chemists to construct intricate molecular frameworks with high precision and yield.

One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. Quinolinone derivatives have been extensively studied for their ability to modulate neurotransmitter systems and have shown promise in preclinical models of depression, anxiety, and neurodegenerative diseases. The presence of the 5,8-dimethoxy group enhances the lipophilicity of the molecule, which is often crucial for crossing the blood-brain barrier. This feature makes it an ideal candidate for further exploration as a potential therapeutic agent.

In addition to its potential in neurological applications, this compound may also have utility in other therapeutic areas. For instance, the thiourea moiety has been shown to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This dual functionality suggests that 1-(3-bromophenyl)-3-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea could be developed into a multi-target drug with broad therapeutic implications.

The synthesis and characterization of this compound have been facilitated by advances in spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These tools have allowed researchers to elucidate the structure of complex molecules with high accuracy and confidence. Additionally, computational methods such as molecular modeling and density functional theory (DFT) have been employed to predict the biological activity and optimize the structure of potential drug candidates.

Future research on this compound will likely focus on exploring its pharmacological profile through both in vitro and in vivo studies. Initial experiments may involve testing its activity against various enzymes and receptors relevant to neurological disorders. Additionally, animal models could be used to assess its efficacy and safety profile before moving into clinical trials.

The development of novel therapeutic agents is a complex process that requires collaboration between chemists, biologists, pharmacologists, and clinicians. The compound described here represents an excellent example of how interdisciplinary research can lead to significant advancements in drug discovery. By leveraging cutting-edge synthetic methods and computational tools, researchers can rapidly identify promising candidates for further development.

In conclusion,1-(3-bromophenyl)-3-2-(5,8-dimethoxy-2-oxyoq 1 12 hydroquinolin 31 yl ethylthiourea is a structurally unique molecule with significant pharmacological potential. Its combination of functional groups makes it an attractive candidate for further exploration in drug discovery efforts aimed at treating neurological disorders and other diseases. With continued research and development,88789971 0 will likely play an important role i future therapeutic strategies.

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